molecular formula C16H14N2O4S B2631746 N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 887346-09-0

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2631746
CAS No.: 887346-09-0
M. Wt: 330.36
InChI Key: JNNRLJHDJYFQRH-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by the presence of a sulfamoylphenyl group attached to a chromene carboxamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 2H-chromene-3-carboxylic acid or its derivatives. One common method includes the use of acyl chlorides under mild conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to inhibit carbonic anhydrases with high specificity and potency makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNRLJHDJYFQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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